Bienvenue dans la boutique en ligne BenchChem!

Conduritol aziridine

Glucocerebrosidase Gaucher disease Irreversible inhibitor

Conduritol aziridine (1,2-dideoxy-1,2-epimino-myo-inositol; CAS 123788-61-4) is a cyclitol-based, mechanism-based irreversible inactivator of retaining glycosidases, first synthesised from myo-inositol and characterised by Caron and Withers in 1989. As the nitrogen-containing analog of conduritol B epoxide (CBE), it features a strained aziridine ring that undergoes nucleophilic attack by the catalytic carboxylate residue in the enzyme active site, forming a stable covalent ester bond.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 123788-61-4
Cat. No. B054539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConduritol aziridine
CAS123788-61-4
Synonyms1,2-dideoxy-1,2-epimino-myo-inositol
1,2-dideoxy-1,2-iminoinositol
conduritol aziridine
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC12C(N1)C(C(C(C2O)O)O)O
InChIInChI=1S/C6H11NO4/c8-3-1-2(7-1)4(9)6(11)5(3)10/h1-11H/t1-,2+,3-,4-,5+,6+/m0/s1
InChIKeyUVCVKSCVWUWBRS-UZAAGFTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conduritol Aziridine (CAS 123788-61-4): Mechanism-Based Irreversible Glycosidase Inactivator and Derivatizable Scaffold


Conduritol aziridine (1,2-dideoxy-1,2-epimino-myo-inositol; CAS 123788-61-4) is a cyclitol-based, mechanism-based irreversible inactivator of retaining glycosidases, first synthesised from myo-inositol and characterised by Caron and Withers in 1989 [1]. As the nitrogen-containing analog of conduritol B epoxide (CBE), it features a strained aziridine ring that undergoes nucleophilic attack by the catalytic carboxylate residue in the enzyme active site, forming a stable covalent ester bond [1][2]. The parent compound inactivates both β-glucosidase (Alcaligenes faecalis) and α-glucosidase (yeast) with distinct kinetic constants [1]. Critically, the aziridine N–H proton provides a derivatizable handle absent in epoxide-based analogs, enabling N-alkylation and N-acylation to dramatically tune potency and enzyme selectivity—a feature exploited in the development of nanomolar GBA1-selective inhibitors and positron emission tomography (PET) imaging probes targeting glucocerebrosidase in Parkinson's disease and Gaucher disease research [3][4].

Why Conduritol B Epoxide (CBE) Cannot Substitute for Conduritol Aziridine in Targeted Inhibitor Development


Although conduritol B epoxide (CBE) is the most widely used irreversible GBA inhibitor, it cannot replace conduritol aziridine in applications requiring molecular customisation. The epoxide oxygen of CBE offers no site for further functionalisation, whereas the aziridine N–H of conduritol aziridine serves as a synthetic anchor for introducing N-alkyl, N-acyl, or radiolabelled substituents that can be tuned to mimic the natural glucosylceramide substrate [1][2]. This distinction is not merely synthetic convenience—N-octyl conduritol aziridine achieves a Ki of 4.8 nM against GBA1 [3], representing an approximately 625,000-fold potency enhancement over the parent conduritol aziridine (Ki = 3.0 mM) [4]. Furthermore, the aziridine warhead confers a distinct selectivity profile: in direct head-to-head comparison, conduritol B-aziridine (IC50 = 1.63 µM on rhGBA) proved more potent than CBE (IC50 = 2.63 µM on rhGBA) at 3 h incubation, albeit with a narrower GBA2/GBA selectivity window that can subsequently be tuned through N-functionalisation [5]. Procurement of CBE thus forecloses the entire derivatisation space that makes the conduritol aziridine scaffold valuable for probe and inhibitor development.

Conduritol Aziridine (CAS 123788-61-4): Quantitative Differentiation Evidence Against Closest Comparators


Head-to-Head Potency: Conduritol B-Aziridine vs. Conduritol B Epoxide on Recombinant Human GBA

In a direct head-to-head comparison using fluorogenic substrate assay with recombinant human GBA (Imiglucerase) at 3 h incubation, the aziridine analog (conduritol B-aziridine, compound 14) demonstrated greater inhibitory potency than its epoxide counterpart CBE (compound 13). The aziridine achieved an IC50 of 1.63 ± 0.07 µM versus 2.63 ± 0.34 µM for CBE—a 1.6-fold improvement in potency [1]. However, the aziridine exhibited increased off-target activity against GBA2 (IC50 = 10.79 ± 3.30 µM vs. 105.3 ± 5.85 µM for CBE), yielding a GBA2/GBA selectivity ratio of 6.6 compared to 40 for CBE [1]. The reduced selectivity of the parent aziridine is notable but can be addressed through N-functionalisation; the xylose-configured cyclophellitol aziridine 2 achieves a GBA2/GBA ratio of 22 at 3 h [1].

Glucocerebrosidase Gaucher disease Irreversible inhibitor

Irreversible Covalent Mechanism Confirmed by Dilution Reactivation Assay

The irreversible nature of conduritol aziridine's inactivation was rigorously demonstrated by Caron and Withers: when β-glucosidase (Alcaligenes faecalis) inactivated by conduritol aziridine was diluted into buffer containing substrate, no recovery of enzymatic activity was observed, confirming covalent, irreversible modification of the active site [1]. Inactivation followed pseudo-first-order kinetics with Ki = 3.0 mM and ki = 0.077 min⁻¹ for β-glucosidase, and Ki = 9.5 mM and ki = 0.39 min⁻¹ for α-glucosidase (yeast), yielding kinact/Ki values of 0.026 and 0.041 mM⁻¹min⁻¹, respectively [1]. The ~3.2-fold lower Ki for β-glucosidase indicates modest inherent β-selectivity of the parent scaffold. By comparison, CBE inactivation of cytosolic β-glucosidase (calf liver) was reported as extremely slow with ki(max)/Ki = 0.57 M⁻¹min⁻¹ [2], though direct cross-study comparisons are limited by differing enzyme sources.

Mechanism-based inactivator Covalent inhibitor Glycosidase

N-Alkylation-Driven Potency Enhancement: Parent Scaffold to Nanomolar GBA1 Inhibitor

The aziridine N–H proton constitutes a synthetic handle that enables dramatic potency enhancement through N-alkylation. The parent conduritol aziridine inhibits β-glucosidase with Ki = 3.0 mM [1], whereas N-octyl conduritol aziridine achieves Ki = 4.8 nM against human GBA1 [2]—an approximately 625,000-fold improvement. The N-octyl derivative is also 500-fold more potent than its N-butyl analog [2], demonstrating that the alkyl chain length directly controls affinity. In a separate study, the N-alkyl derivative AK2 exhibited kinact/KI = 84 ± 8 µM⁻¹min⁻¹ for GBA1 with approximately 17,000-fold selectivity over GBA2 (kinact/KI = 0.005 ± 0.001 µM⁻¹min⁻¹) [3]. The carboxamide derivative AK4 achieved competitive inhibition of GBA1 with KI = 14.1 ± 0.6 nM, while acting as an inactivator of GBA2 [3]. These data establish that the conduritol aziridine scaffold, while modestly potent in its parent form, is a privileged starting point for generating highly potent and selective GBA1 inhibitors through N-functionalisation—an option unavailable with epoxide-based CBE.

Structure-activity relationship GBA1 PET imaging

Intracellular Target Engagement: Cell-Permeable Covalent Inactivation of GBA1 in Living Cells

N-octyl conduritol aziridine was identified as a potent and specific covalent inactivator of human β-glucocerebrosidase (GBA1) in living cells, demonstrating that N-alkylation of the conduritol aziridine scaffold confers sufficient cell permeability for intracellular target engagement [1]. This property is critical for applications such as activity-based protein profiling (ABPP) and PET imaging probe development, where the inhibitor must cross cellular and lysosomal membranes to reach its target. The cell permeability of N-alkyl conduritol aziridines contrasts with the more limited cellular penetration reported for some epoxide-based probes. The patent literature further discloses that the inactivation rate of N-octyl conduritol aziridine towards GCase is enhanced in the presence of Saposin C, the physiological allosteric activator of GCase, indicating that the inhibitor can engage the enzyme in its native, membrane-associated conformation [2]. The parent conduritol aziridine (CAS 123788-61-4) serves as the essential precursor for synthesising these cell-permeable N-alkyl derivatives.

Cell permeability Covalent inhibitor Activity-based protein profiling

Xylose-Configured Cyclophellitol Aziridine vs. Conduritol B-Aziridine: Scaffold Evolution for GBA Selectivity

The xylose-configured cyclophellitol aziridine (compound 2) represents a structurally evolved analog of conduritol B-aziridine (14). At 30 min incubation, compound 2 shows IC50 = 719 ± 196 nM on rhGBA with GBA2/GBA ratio of 44, while at 3 h incubation it achieves IC50 = 0.24 ± 0.03 µM on rhGBA with GBA2/GBA ratio of 22 [1]. By comparison, conduritol B-aziridine (14) at 3 h shows IC50 = 1.63 µM with GBA2/GBA ratio of 6.6, while CBE (13) shows IC50 = 2.63 µM with GBA2/GBA ratio of 40 [1]. The xylose-configured aziridine therefore achieves a 3.3-fold wider selectivity window than the conduritol B-aziridine scaffold at 3 h [1]. This demonstrates that the aziridine scaffold class—of which conduritol aziridine is the foundational member—can be iteratively optimised for selectivity, and that procurement of the parent compound enables exploration of this chemical space. Importantly, Table 1 shows that CBE (13) at 30 min cannot show clear selectivity between GBA and GBA2 (IC50 values >500 µM for GBA2 and >500 µM for GBA3), while xylose-configured aziridine 2 maintains measurable selectivity [1].

Cyclophellitol aziridine GBA selectivity Activity-based probe

Optimal Procurement Scenarios for Conduritol Aziridine (CAS 123788-61-4) Based on Quantitative Evidence


Synthesis of N-Alkyl and N-Acyl Derivatives for GBA1-Selective Inhibitor Libraries

Conduritol aziridine is the essential starting material for generating N-functionalised derivatives with tuned GBA1 potency and selectivity. As demonstrated, N-octylation increases potency ~625,000-fold (Ki from 3.0 mM to 4.8 nM) [1][2], and carboxamide derivative AK4 achieves reversible, competitive GBA1 inhibition with KI = 14.1 nM [3]. Researchers constructing structure-activity relationship (SAR) libraries targeting GBA1 for Gaucher disease or Parkinson's disease research should procure the parent aziridine as the gateway scaffold, since the epoxide analog CBE lacks the N–H handle required for this chemistry [4].

Development of Activity-Based Protein Profiling (ABPP) Probes and PET Imaging Agents

The conduritol aziridine scaffold is the foundation for developing activity-based probes (ABPs) that covalently label active glycosidases in cells and tissues. N-octyl conduritol aziridine selectively inactivates GBA1 in living human cells [5], and the patent literature describes ¹⁸F-labelled conduritol aziridine derivatives for PET imaging of β-glucocerebrosidase activity—a potential biomarker for early Parkinson's disease diagnosis [6]. Procurement of the parent compound enables radiolabelling and fluorescent tagging for these imaging and diagnostics applications.

Mechanistic Studies of Retaining Glycosidase Catalysis Using Irreversible Active-Site Probes

The rigorously demonstrated irreversible covalent mechanism of conduritol aziridine—confirmed by the absence of reactivation upon dilution of inactivated enzyme [7]—makes it suitable for active-site labelling and mechanistic studies of retaining glycosidases. The differential inactivation kinetics for α-glucosidase (Ki = 9.5 mM, ki = 0.39 min⁻¹) versus β-glucosidase (Ki = 3.0 mM, ki = 0.077 min⁻¹) [7] provide a tool for probing active-site geometry and the role of the catalytic nucleophile in glycosidase mechanism, complementing the widely used 2-deoxy-2-fluoro glycoside-based probes.

Chemical Knockout Model Generation for Gaucher and Parkinson's Disease Research

N-alkyl conduritol aziridines provide an alternative to CBE for generating chemical GBA knockout models. While CBE has been the historical standard for such models, the conduritol aziridine scaffold offers the advantage of tunable selectivity: AK2 achieves ~17,000-fold selectivity for GBA1 over GBA2 [8], compared to CBE's ~40-fold selectivity ratio at 3 h incubation [9]. For in vivo applications requiring prolonged enzyme inactivation without confounding off-target effects on GBA2 and GBA3, procurement of conduritol aziridine as a precursor to highly selective N-alkyl derivatives is a rational choice supported by both in vitro and in vivo (zebrafish embryo) data [9].

Quote Request

Request a Quote for Conduritol aziridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.